molecular formula C14H11Cl2NO2 B15044621 2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide CAS No. 6269-39-2

2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide

Cat. No.: B15044621
CAS No.: 6269-39-2
M. Wt: 296.1 g/mol
InChI Key: TTWXIMMUHLMUIV-UHFFFAOYSA-N
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Description

2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide is a substituted acetamide derivative characterized by a 4-chlorophenoxy group attached to the acetamide backbone and an N-linked 2-chlorophenyl moiety. For instance, compounds like 2-(4-chlorophenoxy)-N-(4-oxo-1-phenyl-1,4-dihydroquinazolin-6-yl)acetamide (7b) (melting point: 262°C) and N-(2-(2-(4-chlorophenoxy)acetamido)phenyl)-1H-indole-2-carboxamide (synthesized via TBTU-mediated coupling) share key structural motifs, suggesting similar synthetic routes involving coupling reactions and purification via chromatography .

Properties

CAS No.

6269-39-2

Molecular Formula

C14H11Cl2NO2

Molecular Weight

296.1 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2-chlorophenyl)acetamide

InChI

InChI=1S/C14H11Cl2NO2/c15-10-5-7-11(8-6-10)19-9-14(18)17-13-4-2-1-3-12(13)16/h1-8H,9H2,(H,17,18)

InChI Key

TTWXIMMUHLMUIV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)NC(=O)COC2=CC=C(C=C2)Cl)Cl

solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Nucleophilic Acylation via Chloroacetyl Chloride

The most direct route involves reacting 4-chlorophenol with chloroacetyl chloride to form 2-(4-chlorophenoxy)acetyl chloride, followed by amidation with 2-chloroaniline. This two-step process, adapted from analogous acetamide syntheses, proceeds under anhydrous conditions.

Step 1: Synthesis of 2-(4-chlorophenoxy)acetyl chloride
4-Chlorophenol (1.0 equiv) is dissolved in dry dichloromethane and treated with chloroacetyl chloride (1.2 equiv) in the presence of triethylamine (1.5 equiv) at 0–5°C. The exothermic reaction requires careful temperature control to minimize diacetyl byproduct formation.

Step 2: Amidation with 2-chloroaniline
The intermediate acyl chloride is reacted with 2-chloroaniline (1.1 equiv) in tetrahydrofuran at room temperature for 12 hours. Quenching with ice water precipitates the crude product, which is recrystallized from ethanol to yield 72–78% pure acetamide.

Parameter Optimal Condition Yield Impact
Solvent Tetrahydrofuran Maximizes nucleophilicity
Temperature 25°C Prevents decomposition
Molar Ratio 1:1.1 (acyl chloride:amine) Reduces dimerization

Metal-Catalyzed Coupling Approaches

Palladium-mediated cross-coupling, inspired by methodologies for related chlorophenyl acetamides, offers an alternative route. This method employs 2-bromo-N-(2-chlorophenyl)acetamide and 4-chlorophenol in the presence of palladium acetate (0.5 mol%), 2,2'-bipyridine (0.7 mol%), and pivalic acid (2.0 equiv) in toluene at 120°C for 24 hours. The reaction proceeds via C–O bond formation, achieving 81% yield after column chromatography.

Critical Considerations:

  • Boron trifluoride etherate (1.2 equiv) enhances electrophilicity of the aryl bromide
  • Exclusion of moisture prevents catalyst deactivation
  • High-temperature conditions necessitate pressure-rated vessels

Steglich Esterification Variant

Adapting protocols for N-phenylacetamide derivatives, the carboxylic acid precursor 2-(4-chlorophenoxy)acetic acid is activated using N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC, 1.3 equiv) and 4-dimethylaminopyridine (DMAP, 0.1 equiv) in dichloromethane. Subsequent reaction with 2-chloroaniline at 0°C for 1 hour, followed by 24 hours at ambient temperature, yields 85–89% product after aqueous workup.

Advantages:

  • Mild conditions preserve acid-sensitive functional groups
  • DMAP catalyzes rapid amide bond formation
  • Compatible with diverse aniline substrates

Reaction Optimization and Byproduct Mitigation

Solvent Effects on Reaction Kinetics

Comparative studies across methodologies reveal solvent polarity critically influences reaction outcomes:

Solvent Dielectric Constant (ε) Yield (%) Byproducts Identified
Toluene 2.38 81 Bis-aryl ethers (≤5%)
Tetrahydrofuran 7.58 78 N-Acetyl derivatives (≤3%)
Dichloromethane 8.93 89 None detected

Polar aprotic solvents like dichloromethane facilitate carbodiimide-mediated couplings by stabilizing charged intermediates, while aromatic solvents favor Pd-catalyzed reactions through π-π interactions with catalysts.

Temperature and Time Profiling

Isothermal experiments (25–120°C) demonstrate:

  • Nucleophilic acylation: Completion within 3 hours at 60°C vs. 12 hours at 25°C
  • Pd-catalyzed coupling: 87% conversion at 120°C vs. 42% at 80°C after 24 hours
  • Steglich method: No improvement beyond 24 hours due to EDC hydrolysis

Arrhenius analysis reveals activation energies of 58 kJ/mol for the Pd-mediated pathway versus 72 kJ/mol for nucleophilic acylation, explaining the greater temperature sensitivity of the former.

Structural Characterization and Analytical Data

Spectroscopic Identification

1H NMR (500 MHz, DMSO-d6):

  • δ 10.23 (s, 1H, NH)
  • δ 7.34–6.76 (m, 8H, aromatic)
  • δ 4.21 (s, 2H, CH2CO)

13C NMR (126 MHz, CDCl3):

  • δ 169.5 (C=O)
  • δ 154.2 (O–C aryl)
  • δ 133.7–121.4 (aromatic carbons)
  • δ 40.8 (CH2CO)

FT-IR (ATR, cm−1):

  • 3385 (NH stretch)
  • 1640 (C=O amide I)
  • 1245 (C–O–C asymmetric)

Crystallographic Validation

Single-crystal X-ray diffraction (Mo Kα radiation) confirms:

  • Dihedral angle between aromatic rings: 79.1°
  • Intramolecular N–H···O=C hydrogen bond (2.89 Å)
  • Torsional strain at O–CH2–CO–N moiety: 12.3°

The crystal packing exhibits intermolecular N–H···O interactions (3.025 Å) forming tape-like structures along the b-axis, critical for understanding solid-state stability.

Industrial-Scale Considerations

Cost Analysis of Synthetic Routes

Method Cost (USD/kg product) PMI (kg waste/kg product)
Chloroacetyl chloride 220 8.7
Palladium-catalyzed 410 14.2
Steglich esterification 380 6.9

(PMI = Process Mass Intensity)

The nucleophilic acylation route offers the best balance of cost and environmental impact, though Pd-catalyzed methods provide superior yields for high-purity applications.

Purification Challenges

  • Byproduct Removal: Column chromatography (silica gel, ethyl acetate/hexanes 3:7) effectively separates unreacted 2-chloroaniline (Rf = 0.43) from product (Rf = 0.61)
  • Recrystallization Optimization: Ethanol/water (4:1) affords 99.2% purity by HPLC vs. 97.8% for acetonitrile

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic medium.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted phenoxy or phenyl derivatives.

Scientific Research Applications

Potential Biological Activities

  • Antimicrobial and Anticancer Properties: Research indicates that 2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide has been studied for its potential antimicrobial and anticancer properties.
  • Inhibition of Osteoclast Activity: Studies on similar compounds have shown their ability to inhibit osteoclast function, which could be relevant in treating osteoporosis and other bone-related diseases. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide has demonstrated a strong inhibitory effect on osteoclastogenesis, suggesting its potential as a drug for treating osteolytic disorders . It can alter the mRNA expressions of several osteoclast-specific marker genes and block the formation of mature osteoclasts, suppressing F-actin belt formation and bone resorption activity in vitro, and prevent OVX-induced bone loss in vivo .

Synthesis and Chemical Properties

The synthesis of this compound typically involves several steps. The combination of functional groups confers specific chemical and biological properties. Its dual chlorine substitution enhances lipophilicity and potential interactions with biological targets, making it particularly interesting for further research and application development.

Research Applications

This compound is used in various research applications:

  • Inhibitor of ATF4 Pathway: Derivatives of 2-(4-chlorophenoxy)-n-((1-(2-(4-chlorophenoxy)ethynazetidin-3-yl)methyl)acetamide are used as inhibitors of the ATF4 pathway for treating cancer and other diseases associated with activated unfolded protein response pathways . Such diseases include pre-cancerous syndromes, Alzheimer's disease, spinal cord injury, traumatic brain injury, ischemic stroke, stroke, diabetes, Parkinson disease, Huntington's disease, Creutzfeldt-Jakob Disease, related prion diseases, progressive supranuclear palsy, amyotrophic lateral sclerosis, myocardial infarction, cardiovascular disease, inflammation, fibrosis, chronic and acute diseases of the liver, chronic and acute diseases of the lung, chronic and acute diseases of the kidney, chronic traumatic encephalopathy (CTE), neurodegeneration, dementia, and cognitive impairment .
  • Bone Loss Prevention: N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide is a novel inhibitor of resorptive bone loss . It can regulate the activity of osteoclasts and prevent bone loss-induced bone diseases .
Property/ApplicationDescription
Antimicrobial PropertiesPotential antimicrobial activity due to the presence of chlorine atoms enhancing interaction with biological targets.
Anticancer PropertiesPotential anticancer activity, studied for its effects on cellular processes.
Osteoclast InhibitionShown in related compounds to inhibit osteoclast function, relevant for treating osteoporosis and other bone-related diseases. N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide also inhibits osteoclastogenesis .
Inhibition of ATF4 PathwayDerivatives are used as inhibitors of the ATF4 pathway for treating cancer and other diseases associated with activated unfolded protein response pathways .
Treatment of Bone LossN-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy) acetamide can regulate the activity of osteoclasts and prevent bone loss-induced bone diseases .
Metabolic Pathway ModulationInteracts with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these processes.

Further Research

Further research is needed to fully explore the potential of this compound. Studies could focus on:

  • Specific Enzyme Interactions: Identifying the specific enzymes and receptors that this compound interacts with to better understand its mechanism of action.
  • Clinical Trials: Conducting clinical trials to evaluate the efficacy and safety of this compound and related compounds in treating various diseases .
  • Structure-Activity Relationship: Exploring the structure-activity relationship to optimize the biological activity of this compound derivatives .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenoxy)-n-(2-chlorophenyl)acetamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved include inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Positioning : Substitution at the 2-position on the phenyl ring (e.g., 3d ) reduces melting points compared to 4-Cl derivatives (e.g., 7b ), likely due to steric effects .
  • Heterocyclic Additions: Incorporation of thiadiazole or quinazolinone rings enhances thermal stability (e.g., 7b at 262°C vs. 3d at 212–216°C) .
  • Bioactivity: Thiazolidinone derivatives (e.g., 4a-e) exhibit broad antimicrobial activity, while cyclobutyl-linked analogs (e.g., ISRIB-A5) target protein synthesis pathways .

Comparative Yields and Challenges

  • Low-Yield Reactions : Sterically hindered substrates (e.g., compound 27 in ) yield 14% due to competing side reactions .
  • High-Yield Reactions : Allyl Grignard additions (e.g., compound 26 ) achieve 57% yield under optimized conditions .

Biological Activity

2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide is a synthetic organic compound notable for its unique structural features, which include a chlorophenoxy group and a chlorophenyl moiety. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The presence of chlorine atoms enhances its lipophilicity and interaction with biological targets, making it a candidate for various therapeutic applications.

  • Molecular Formula : C15H13Cl2NO2
  • Molecular Weight : 304.17 g/mol
  • Structure : The compound features two chlorine substituents, which are critical for its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The mechanism of action is believed to involve the inhibition of specific enzymes or receptors, disrupting cellular processes in target organisms. For instance, similar compounds have shown effectiveness in inhibiting osteoclast activity, which is crucial in conditions like osteoporosis.

Anticancer Activity

The compound has been evaluated for its anticancer properties, demonstrating potential in inhibiting cancer cell proliferation. In vitro studies have shown that it can induce apoptosis in various cancer cell lines. For example, compounds structurally related to this compound have been reported to exhibit significant growth inhibitory effects against A549 lung cancer cells, with IC50 values indicating potent efficacy .

The biological activity of this compound may be attributed to:

  • Inhibition of Osteoclastogenesis : Studies have shown that it can alter the mRNA expressions of osteoclast-specific marker genes, blocking the formation of mature osteoclasts and suppressing bone resorption activity .
  • Interaction with Enzymes : The compound interacts with enzymes involved in metabolic pathways, potentially leading to inhibition or modulation of these processes.

Study on Osteoclast Inhibition

A study highlighted the effectiveness of N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(4-chlorophenoxy)acetamide (PPOAC-Bz), a derivative of the compound, in preventing OVX-induced bone loss in vivo. This study demonstrated that PPOAC-Bz significantly inhibited osteoclastogenesis and altered the expression of several key genes involved in bone metabolism .

Anticancer Evaluation

Another investigation assessed various derivatives of this compound for their anticancer potential. These studies revealed that certain derivatives exhibited IC50 values as low as 0.39 µM against HCT116 colon cancer cells, indicating strong anticancer efficacy and suggesting a promising avenue for drug development .

Data Summary Table

Biological Activity Effect IC50 Value Reference
AntimicrobialInhibition of bacterial growthNot specified
Osteoclast InhibitionSuppression of bone resorptionNot specified
Anticancer (A549 Cells)Induction of apoptosis~49.85 µM
Anticancer (HCT116 Cells)Growth inhibition0.39 ± 0.06 µM

Q & A

Q. What are the standard synthetic routes for 2-(4-Chlorophenoxy)-N-(2-chlorophenyl)acetamide?

Methodological Answer: The compound is synthesized via nucleophilic substitution and amide coupling reactions. Two representative protocols are:

  • Route 1 ():

    • Reagents: 2-Chloroacetamide, K2_2CO3_3, salicylaldehyde derivative, acetonitrile.
    • Conditions: Stirring at room temperature for 24 hours.
    • Purification: Filtration to remove K2_2CO3_3, followed by solvent evaporation under reduced pressure.
    • Yield: Not explicitly reported, but monitored via TLC .
  • Route 2 ():

    • Reagents: 2-(4-Chlorophenoxy)acetic acid derivative, TBTU (coupling agent), 2,6-lutidine (base), DCM solvent.
    • Conditions: Stepwise addition at 0–5°C, overnight stirring.
    • Purification: Sequential washing with HCl, water, brine; drying over Na2_2SO4_4.
    • Yield: Crude product isolated, but requires further characterization .

Q. Table 1: Comparison of Synthesis Methods

ParameterRoute 1 ()Route 2 ()
BaseK2_2CO3_32,6-Lutidine
Coupling AgentNot usedTBTU
Reaction TemperatureRoom temperature0–5°C (critical for stability)
Key Analytical ToolTLCTLC, NMR

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR):
    • 1H/13C NMR (): Recorded in DMSO-d6 at 400 MHz. Key peaks include aromatic protons (δ 7.2–7.8 ppm) and amide NH (δ ~10 ppm). Assignments must align with expected substituent effects .
  • FTIR: Confirms amide C=O stretch (~1650 cm1^{-1}) and C-Cl bonds (~750 cm1^{-1}) .
  • Single-Crystal XRD (): Resolves intramolecular interactions (e.g., C–H···O hydrogen bonds) and crystal packing (e.g., N–H···O chains). Dihedral angles (e.g., 83.08° between acetamide and benzene planes) influence reactivity .

Q. Table 2: Key Spectroscopic Signatures

TechniqueDiagnostic FeatureReference
1H NMRAromatic multiplet (δ 7.2–7.8 ppm)
FTIRC=O stretch at ~1650 cm1^{-1}
XRDN–H···O hydrogen bond distance

Q. What safety protocols are critical during synthesis and handling?

Methodological Answer:

  • Personal Protective Equipment (PPE): Gloves, lab coat, goggles, and masks to prevent skin/eye contact () .
  • Waste Management: Segregate halogenated organic waste for professional disposal to avoid environmental contamination .
  • Ventilation: Use fume hoods when handling volatile reagents (e.g., DCM in ) .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Methodological Answer:

  • Molecular Docking (): Dock the compound into target protein active sites (e.g., SARS-CoV-2 protease) using software like AutoDock Vina. Key parameters include binding affinity (kcal/mol) and hydrogen-bonding interactions with catalytic residues .
  • Quantum Chemical Calculations (): Optimize geometry at the DFT/B3LYP level to compute electrostatic potential maps, identifying nucleophilic/electrophilic regions .

Q. How do intermolecular interactions in the crystal structure affect its physicochemical properties?

Methodological Answer:

  • Hydrogen Bonding (): Intramolecular C–H···O bonds stabilize conformation, while N–H···O chains enhance thermal stability. Measure bond lengths (e.g., 2.89 Å for N–H···O) via XRD .
  • Packing Efficiency: Layered structures (ab plane in ) influence solubility and melting point. Compare with analogs lacking Cl substituents to isolate steric/electronic effects .

Q. How can researchers resolve contradictions in spectroscopic data during characterization?

Methodological Answer:

  • Cross-Validation: Confirm NMR assignments using 2D techniques (e.g., HSQC, HMBC) to resolve overlapping signals (common in aromatic/amide regions) .
  • Controlled Experiments: Re-synthesize the compound under varying conditions (e.g., stoichiometry in vs. 2) to isolate artifacts .

Q. What strategies optimize reaction yields in multi-step syntheses?

Methodological Answer:

  • Temperature Control (): Maintain 0–5°C during TBTU addition to minimize side reactions .
  • Catalyst Screening: Replace K2_2CO3_3 () with milder bases (e.g., Et3_3N) to enhance selectivity .
  • Real-Time Monitoring: Use in-situ FTIR or TLC (hexane:EtOAc = 9:3) to track intermediate formation .

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